5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine 5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 107215-52-1
VCID: VC21270806
InChI: InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3
SMILES: CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC
Molecular Formula: C28H36N2O
Molecular Weight: 416.6 g/mol

5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine

CAS No.: 107215-52-1

Cat. No.: VC21270806

Molecular Formula: C28H36N2O

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine - 107215-52-1

Specification

CAS No. 107215-52-1
Molecular Formula C28H36N2O
Molecular Weight 416.6 g/mol
IUPAC Name 5-heptyl-2-[4-(4-pentoxyphenyl)phenyl]pyrimidine
Standard InChI InChI=1S/C28H36N2O/c1-3-5-7-8-9-11-23-21-29-28(30-22-23)26-14-12-24(13-15-26)25-16-18-27(19-17-25)31-20-10-6-4-2/h12-19,21-22H,3-11,20H2,1-2H3
Standard InChI Key DFXJGRXRHRVQAT-UHFFFAOYSA-N
SMILES CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC
Canonical SMILES CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator